molecular formula C23H22ClN3O4S B11077726 ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11077726
M. Wt: 472.0 g/mol
InChI Key: DDOVOXDVIYJQCG-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl ring, and a thiazinanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with a cyclopropylamine derivative, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

ethyl 4-[[6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H22ClN3O4S/c1-2-31-22(30)14-3-7-17(8-4-14)26-23-27(18-11-12-18)20(28)13-19(32-23)21(29)25-16-9-5-15(24)6-10-16/h3-10,18-19H,2,11-13H2,1H3,(H,25,29)

InChI Key

DDOVOXDVIYJQCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)C4CC4

Origin of Product

United States

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